氯化锰(II)水合物

描述

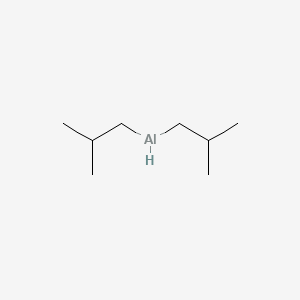

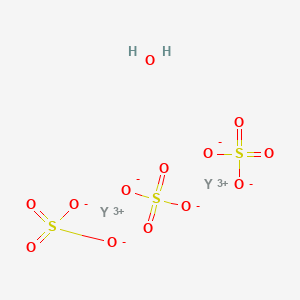

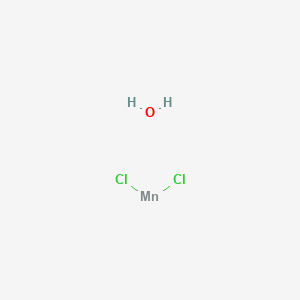

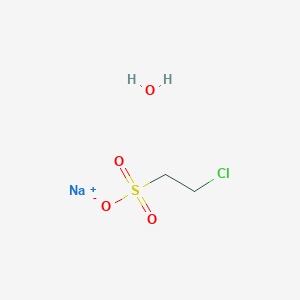

Manganese (II) chloride hydrate is a useful research compound. Its molecular formula is Cl2H2MnO and its molecular weight is 143.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality Manganese (II) chloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese (II) chloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

NMR顺磁探针:锰(II)离子用作顺磁探针,用于研究聚电解质的水溶液。该技术有助于理解锰(II)离子与不同聚合物的结合特性,并且可用于确定结合探针离子的配位层的溶剂化程度 (Amirov 等,2017).

溶剂萃取:在湿法冶金中,使用 Cyanex 272 和 Cyanex 301 的混合物从氯化物溶液中萃取锰(II)。该方法可有效地将锰(II) 与其他金属分离,这在冶金过程中至关重要 (Batchu、Sonu 和 Lee,2013).

锂离子电池:氯化锰(II)水合物用于 α-硫化锰亚微晶的水热合成。这些晶体表现出有希望的电化学性能,使其成为锂离子电池负极材料的理想选择 (Zhang 等,2008).

锰(II)与席夫碱配合物:已经合成并表征了锰(II)与非对称含硫席夫碱的配合物。这些配合物在抗真菌和抗菌活性以及研究抗生育作用方面具有潜在应用 (Singh、Joshi 和 Dwivedi,2004).

高温下金属配合物的形成:锰(II)氯配合物在高温下的稳定性已得到研究,这对于理解地质过程中锰的传输和沉积化学具有重要意义 (Suleimenov 和 Seward,2000).

磷光锰(II)配合物:这些配合物正成为高效的磷光材料,在有机电致发光、信息记录和安全保护中具有潜在应用 (Tao、Liu 和 Wong,2020).

检测和成像:锰(II)增强型荧光氮掺杂石墨烯量子点 (Mn(II)-NGQDs) 用于 Hg2+ 离子的生物成像和检测,在荧光活细胞成像中显示出低毒性和高效率 (Yang 等,2018).

电沉积:锰涂层由硫酸盐溶液电沉积,在微观结构和耐腐蚀应用中显示出潜力 (Gong 和 Zangari,2002).

属性

IUPAC Name |

dichloromanganese;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRRQHBNBXJZBQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Mn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MnO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese (II) chloride hydrate | |

CAS RN |

64333-01-3, 20603-88-7, 13446-34-9 | |

| Record name | Manganese chloride (MnCl2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64333-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese dichloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20603-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese chloride tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)